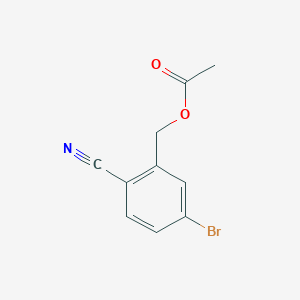
5-Bromo-2-cyanobenzyl Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-cyanobenzyl Acetate is an organic compound with the molecular formula C10H8BrNO2 It is a derivative of benzyl acetate, where the benzene ring is substituted with a bromine atom at the 5-position and a cyano group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyanobenzyl Acetate typically involves the bromination of 2-cyanobenzyl acetate. One common method includes the use of bromine in the presence of a catalyst and an organic solvent. The reaction conditions are usually mild, ensuring high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-cyanobenzyl Acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The acetate group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as 5-methoxy-2-cyanobenzyl acetate.
Reduction: 5-Bromo-2-aminobenzyl acetate.
Oxidation: 5-Bromo-2-cyanobenzoic acid.
Applications De Recherche Scientifique
5-Bromo-2-cyanobenzyl Acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-cyanobenzyl Acetate is primarily related to its ability to undergo various chemical transformations. The bromine and cyano groups play crucial roles in its reactivity, allowing it to interact with different molecular targets and pathways. For instance, in biological systems, it may inhibit specific enzymes or disrupt cellular processes by forming reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chlorobenzyl Acetate: Similar structure but with a chlorine atom instead of a cyano group.
2-Cyano-5-fluorobenzyl Acetate: Fluorine atom instead of bromine.
5-Bromo-2-nitrobenzyl Acetate: Nitro group instead of cyano.
Uniqueness
5-Bromo-2-cyanobenzyl Acetate is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields .
Propriétés
Formule moléculaire |
C10H8BrNO2 |
|---|---|
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
(5-bromo-2-cyanophenyl)methyl acetate |
InChI |
InChI=1S/C10H8BrNO2/c1-7(13)14-6-9-4-10(11)3-2-8(9)5-12/h2-4H,6H2,1H3 |
Clé InChI |
OFZSKJYIQMJKEL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=C(C=CC(=C1)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


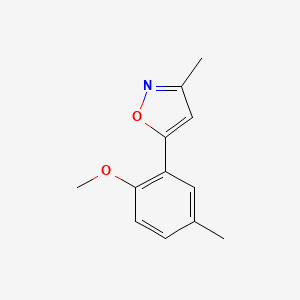
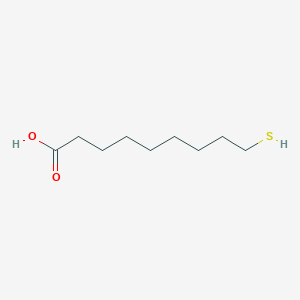
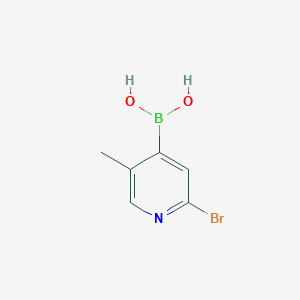
![2-([1,1'-Biphenyl]-3-yl)imidazo[1,2-a]pyridine](/img/structure/B15331438.png)
![2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15331441.png)
![5-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15331444.png)
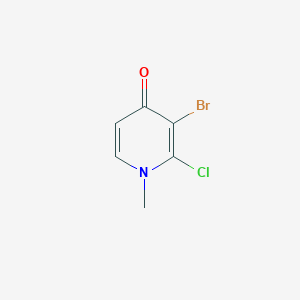
![7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B15331451.png)
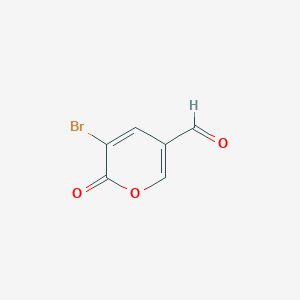
![2-Bromodibenzo[b,d]furan-1-ol](/img/structure/B15331472.png)
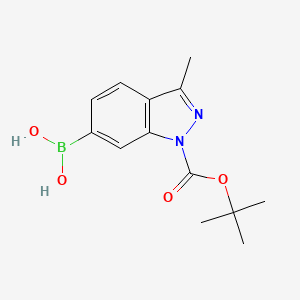
![2-(2-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15331485.png)
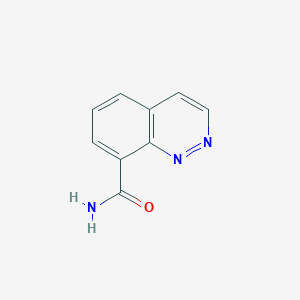
![4-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B15331502.png)
